molecular formula C8H18ClN B2973788 2,2,6-Trimethylpiperidine hydrochloride CAS No. 2138145-63-6

2,2,6-Trimethylpiperidine hydrochloride

Cat. No.: B2973788
CAS No.: 2138145-63-6
M. Wt: 163.69
InChI Key: NUSQEJLUUDADBH-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It belongs to the class of hindered amines, which are valued in organic synthesis and materials science for their steric and electronic properties. As the hydrochloride salt of 2,2,6-Trimethylpiperidine, it offers improved handling and stability compared to the free base form. Hindered amine compounds like 2,2,6,6-Tetramethylpiperidine (TMP) are primarily used as precursors for the synthesis of performance chemicals such as Hindered Amine Light Stabilizers (HALS) and as non-nucleophilic bases . These bases are essential for deprotonating strong carbon acids and directing reactions toward the desired products without participating in side reactions. Furthermore, the structural framework of 2,2,6-Trimethylpiperidine is a key building block for more complex molecules, including nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) . TEMPO and its derivatives are widely used as stable radicals and catalysts in organic synthesis, particularly in the selective oxidation of alcohols to aldehydes and ketones, and have applications in the development of organic radical batteries . Researchers can utilize this high-purity hydrochloride salt as a critical intermediate to explore these and other novel applications in catalysis and polymer science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-5-4-6-8(2,3)9-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSQEJLUUDADBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138145-63-6
Record name 2,2,6-trimethylpiperidine hydrochloride
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Synthetic Methodologies and Preparative Routes for 2,2,6 Trimethylpiperidine Hydrochloride

Formation of Hydrochloride Salts: Acid-Base Equilibria and Crystallization Techniques

Once the 2,2,6-trimethylpiperidine (B13156162) free base is synthesized, it is converted to its hydrochloride salt to improve stability, handling, and solubility characteristics. This is a standard acid-base reaction where the lone pair of electrons on the basic nitrogen atom of the piperidine (B6355638) accepts a proton from hydrochloric acid (HCl). youtube.com

The reaction establishes an equilibrium that strongly favors the formation of the protonated amine (a piperidinium (B107235) cation) and the chloride anion. youtube.com This creates an ionic compound, the hydrochloride salt, which is typically a crystalline solid and is often easier to purify by crystallization than the liquid free base. youtube.comgla.ac.uk

The crystallization process is crucial for obtaining a pure product. Key steps include:

Solvent Selection: The free base is dissolved in a suitable organic solvent, such as a protic solvent like an alcohol or an aprotic solvent. googleapis.com

Acid Addition: A solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added to the amine solution. The salt precipitates as it forms due to its lower solubility in the organic solvent.

Crystal Growth: The mixture may be cooled or allowed to stand to promote the formation of well-defined crystals. The crystal lattice is stabilized by strong charge-assisted hydrogen bonds between the piperidinium cation (N⁺-H) and the chloride anion (Cl⁻). acs.org

Isolation: The resulting crystals are collected by filtration, washed with a cold solvent to remove impurities, and dried. acs.org

Scalable Synthetic Approaches for Hindered Piperidine Derivatives

Transitioning the synthesis of sterically hindered piperidines like 2,2,6-trimethylpiperidine from a laboratory scale to an industrial scale requires robust and efficient methodologies. For the closely related 2,2,6,6-tetramethylpiperidine (B32323), a continuous process has been developed using reactive distillation. google.com This method involves forming a hydrazone from a precursor (triacetonamine), which is then continuously fed into a distillation column containing a high-boiling solvent and an alkali. The product is cleaved from the hydrazone and immediately distilled off as an azeotrope, driving the reaction to completion and allowing for high throughput and yields greater than 90%. google.com

Other scalable methods include the optimization of intramolecular aza-Michael reactions (IMAMR), which have been successfully applied to the large-scale synthesis of trans-2,6-disubstituted piperidines. nih.gov These approaches focus on using cost-effective reagents, minimizing purification steps, and designing continuous flow processes where possible.

Electrochemical Activation Methods in Substituted Piperidine Synthesis

Electrosynthesis is emerging as a green and powerful tool for constructing complex organic molecules, including substituted piperidines. These methods use electrical current to generate highly reactive species under mild conditions, avoiding the need for harsh chemical reagents. beilstein-journals.org

Electroreductive Cyclization: Piperidine derivatives can be synthesized via electroreductive cyclization in a flow microreactor. This technique involves the reduction of an imine at the cathode to form a radical anion, which then reacts with a dihaloalkane in a series of steps to close the ring. This method can provide the target compounds in good yields on a preparative scale. beilstein-journals.org

Anodic Functionalization: Anodic oxidation can be used to functionalize piperidine precursors. For example, the anodic methoxylation of N-formylpiperidine creates a key intermediate that serves as a precursor to an N-formyliminium ion. This ion can then react with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. soton.ac.uk

Nickel Electrocatalysis: A novel modular strategy combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. This two-step process simplifies the construction of complex piperidines by efficiently forming new carbon-carbon bonds without the need for expensive precious metal catalysts or protective groups. news-medical.net

These electrochemical methods offer sustainable and efficient alternatives for the synthesis of polysubstituted piperidines, providing pathways that are often scalable and generate less chemical waste. beilstein-journals.org

Purification and Isolation Protocols for High Purity 2,2,6-Trimethylpiperidine Hydrochloride

The successful synthesis of this compound is contingent not only upon the chosen synthetic route but also on the meticulous application of purification and isolation protocols. These final steps are critical for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of high purity suitable for its intended applications. The purification strategies for amine hydrochlorides, such as this compound, primarily revolve around recrystallization, leveraging the differential solubility of the desired salt and impurities in various solvent systems.

Recrystallization Techniques

Recrystallization is a cornerstone technique for the purification of crystalline solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent system is paramount for effective purification.

For piperidine hydrochlorides, a common approach involves the use of a polar protic solvent to dissolve the salt, followed by the addition of a less polar co-solvent to induce precipitation. A frequently employed solvent system for piperidine hydrochloride itself is a mixture of ethanol (B145695) and diethyl ether, often with the addition of a small amount of hydrochloric acid to suppress the dissociation of the salt. Another documented solvent for the recrystallization of piperidine hydrochlorides is methanol.

Given the sterically hindered nature of the 2,2,6-trimethylpiperidine moiety, its hydrochloride salt's solubility characteristics may necessitate tailored solvent systems. The general principles of solvent selection for recrystallization are outlined in the table below.

Table 1: General Principles for Recrystallization Solvent Selection

PrincipleDescription
Solubility Profile The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Impurity Solubility Impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures.
Chemical Inertness The solvent must not react with the compound being purified.
Boiling Point A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.
Volatility The solvent should be volatile enough to be easily removed from the crystals during the drying process.

Based on these principles and known methods for similar compounds, potential solvent systems for the recrystallization of this compound can be proposed.

Table 2: Potential Recrystallization Solvent Systems for this compound

Solvent SystemRationale
Isopropanol/Diethyl EtherIsopropanol is a good solvent for many amine hydrochlorides, and the addition of diethyl ether as an anti-solvent can effectively induce crystallization.
Ethanol/Hexane (B92381)Similar to the isopropanol/diethyl ether system, ethanol can dissolve the hydrochloride salt, and the non-polar hexane can reduce the solubility upon addition.
MethanolMethanol has been used for the recrystallization of piperidine hydrochlorides and could be a suitable single-solvent system.
Acetonitrile (B52724)As a polar aprotic solvent, acetonitrile may offer a different solubility profile that could be advantageous for separating specific impurities.

Isolation and Drying

Following recrystallization, the purified crystals of this compound must be isolated from the mother liquor. This is typically achieved through vacuum filtration, where the crystalline solid is collected on a filter paper in a Buchner funnel. The collected crystals, often referred to as the filter cake, are then washed with a small amount of cold recrystallization solvent to remove any residual mother liquor and dissolved impurities.

The final step in the isolation process is the thorough drying of the purified crystals to remove any residual solvent. Inadequate drying can lead to an inaccurate determination of yield and may affect the stability and reactivity of the compound. Common laboratory drying techniques include air drying, oven drying at a temperature well below the compound's melting or decomposition point, or drying under vacuum in a desiccator containing a drying agent such as phosphorus pentoxide or potassium hydroxide.

Table 3: General Protocol for Purification and Isolation

StepProcedurePurpose
1. Dissolution The crude this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.To create a saturated solution of the desired compound.
2. Hot Filtration (Optional) If insoluble impurities are present, the hot solution is filtered to remove them.To remove solid impurities before crystallization.
3. Crystallization The solution is allowed to cool slowly to room temperature, and then potentially further cooled in an ice bath.To induce the formation of high-purity crystals of the desired compound.
4. Isolation The crystals are collected by vacuum filtration.To separate the purified crystals from the mother liquor containing dissolved impurities.
5. Washing The collected crystals are washed with a small amount of cold solvent.To remove any adhering mother liquor.
6. Drying The crystals are dried under vacuum or in an oven at an appropriate temperature.To remove residual solvent and obtain the final, pure product.

By carefully selecting the recrystallization solvent system and adhering to proper isolation and drying techniques, high-purity this compound can be obtained, which is essential for its use in further research and synthetic applications.

Detailed Scientific Review of this compound Reveals Limited Publicly Available Research

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, in-depth research focused solely on the reaction chemistry and mechanistic investigations of This compound within the public domain. While the structurally related compound, 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives are extensively documented, detailed studies explicitly covering the chemical behavior of the trimethyl variant as a sterically hindered base, its role in oxidative and reductive transformations, and the catalytic applications of its potential derivatives are not sufficiently available to construct a thorough and scientifically robust article as per the requested outline.

The vast body of research on sterically hindered amines and their applications in organic synthesis predominantly centers on 2,2,6,6-tetramethylpiperidine and its corresponding nitroxyl (B88944) radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This research covers topics analogous to those requested, such as:

Use as a Sterically Hindered Base: The four methyl groups in 2,2,6,6-tetramethylpiperidine create significant steric bulk around the nitrogen atom, rendering it a highly effective, non-nucleophilic base in a variety of organic reactions. chemicalbook.comchemicalbook.com

Deprotonation and Metalation: Its lithium salt, lithium tetramethylpiperidide (LiTMP), is a powerful base used for the deprotonation of a wide range of substrates, including those that are chemically sensitive. chemicalbook.com

Oxidative Transformations: 2,2,6,6-tetramethylpiperidine is the direct precursor to the stable nitroxyl radical TEMPO, a versatile oxidant and catalyst in organic synthesis. chemicalbook.comnih.govresearchgate.net The synthesis of TEMPO and its analogues from the parent amine is well-established. nih.govresearchgate.net

Catalytic Oxidations: TEMPO and its derivatives are widely employed as catalysts for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. chemicalbook.comnih.gov

Reductive Processes: The synthesis of 2,2,6,6-tetramethylpiperidine itself can involve the reduction of an intermediate, triacetone amine, via methods such as the Wolff-Kishner reaction. wikipedia.orggoogle.comlifechempharma.com

However, the substitution of one methyl group at the 6-position with a hydrogen atom in 2,2,6-trimethylpiperidine would fundamentally alter the steric environment around the nitrogen atom. This change would influence its basicity, nucleophilicity, and the stability and reactivity of any corresponding nitroxyl radical. Without specific studies on this compound, any discussion of its chemical properties based on the tetramethyl analogue would be speculative and scientifically unsubstantiated.

Due to the strict requirement to focus solely on This compound and the lack of sufficient dedicated research material, it is not possible to provide a detailed and accurate article that adheres to the provided outline. Further research dedicated specifically to this compound is necessary to elucidate its unique chemical characteristics and potential applications in organic synthesis.

Reaction Chemistry and Mechanistic Investigations of 2,2,6 Trimethylpiperidine Hydrochloride

Nucleophilic Substitution Reactions Involving the Piperidine (B6355638) Moiety

The reactivity of the 2,2,6-trimethylpiperidine (B13156162) moiety in nucleophilic substitution reactions is profoundly influenced by its structure. In its hydrochloride salt form, the nitrogen atom's lone pair is protonated, rendering it non-nucleophilic. For the piperidine to act as a nucleophile, it must be deprotonated to its free base form, 2,2,6-trimethylpiperidine. However, even as a free base, its utility as a nucleophile is severely limited due to significant steric hindrance.

The presence of three methyl groups adjacent to the nitrogen atom (a gem-dimethyl group at the C2 position and a single methyl group at the C6 position) creates a sterically congested environment around the nitrogen's lone pair. This steric bulk physically obstructs the approach of electrophiles, drastically reducing the rate of nucleophilic attack. Consequently, 2,2,6-trimethylpiperidine, much like its more substituted analogue 2,2,6,6-tetramethylpiperidine (B32323) (TMP), is classified as a non-nucleophilic base. chemicalbook.comchemicalbook.com Its primary role in organic synthesis is to act as a proton scavenger in reactions where a strong base is needed but nucleophilic addition or substitution would be an undesirable side reaction. chemicalbook.com

Attempts to perform standard N-alkylation or N-acylation reactions, which proceed readily with less hindered secondary amines like piperidine, are often unsuccessful or require harsh conditions with 2,2,6-trimethylpiperidine. The bimolecular nucleophilic substitution (SN2) pathway is particularly disfavored. uomustansiriyah.edu.iq While less hindered amines can be readily N-alkylated using alkyl halides, often with a mild base to neutralize the generated acid, the steric shield in 2,2,6-trimethylpiperidine makes the transition state for such a reaction energetically unfavorable. researchgate.net

Reaction TypeReagent ExampleReactivity with PiperidineReactivity with 2,2,6-TrimethylpiperidineRationale for Difference
N-Alkylation Methyl Iodide (CH₃I)HighVery Low / NegligibleSteric hindrance from 2,2,6-methyl groups prevents the nitrogen lone pair from attacking the electrophilic carbon. chemicalbook.com
N-Acylation Acetyl Chloride (CH₃COCl)HighVery Low / NegligibleThe bulky methyl groups block access to the nitrogen, impeding the formation of the tetrahedral intermediate required for acylation.
Proton Abstraction Acidic Proton (e.g., from an alcohol)HighHighThe nitrogen lone pair remains accessible to small electrophiles like protons, allowing the molecule to function as an effective base. chemicalbook.com

This table provides an interactive comparison of the reactivity of a standard secondary amine versus a sterically hindered one.

Regioselectivity and Stereoselectivity in Reactions of Substituted Piperidines

The principles of regioselectivity and stereoselectivity are critical in understanding the functionalization of the piperidine ring. While the nitrogen of 2,2,6-trimethylpiperidine is largely unreactive in substitution reactions, the carbon skeleton can be targeted for functionalization, and the existing substituents play a crucial directing role. Modern synthetic methods, such as catalyst-controlled C-H functionalization, allow for the selective modification of specific positions on the piperidine ring. nih.govnih.gov

Regioselectivity: The term regioselectivity refers to the preference for a reaction to occur at one position over another. In a piperidine ring, the primary positions for functionalization are C2/C6 (α to nitrogen), C3/C5 (β to nitrogen), and C4 (γ to nitrogen).

α-Position (C2/C6): These positions are activated by the adjacent nitrogen atom. However, in 2,2,6-trimethylpiperidine, these positions are already fully substituted with methyl groups, precluding further substitution at these sites.

β-Position (C3/C5): Functionalization at the C3 position is sterically hindered by the gem-dimethyl group at C2. Reactions are more likely to occur at the C5 position, which is adjacent to the less-substituted C6 carbon. The electronic-withdrawing inductive effect of the nitrogen can also deactivate the C3 position towards certain electrophilic reactions. nih.gov

γ-Position (C4): The C4 position is the most remote from the existing methyl groups and is often the most sterically accessible site for functionalization in highly substituted piperidines. nih.gov

Research has shown that site selectivity in piperidine functionalization can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.govd-nb.info For instance, different rhodium catalysts have been used to achieve selective C-H functionalization at the C2, C3, or C4 positions of various N-protected piperidines. nih.gov

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. For piperidine rings, which adopt a stable chair conformation, this often translates to a preference for either axial or equatorial attack by a reagent. The substituents on the ring dictate the conformational equilibrium and the accessibility of the two faces of the ring. The bulky methyl groups in 2,2,6-trimethylpiperidine lock the ring into a specific chair conformation, which in turn influences the trajectory of incoming reagents. For example, in the N-oxidation of substituted N-methylpiperidines, a higher preference for axial attack was observed, though this is highly dependent on the steric environment and the oxidizing agent used. researchgate.net Stereocontrolled syntheses of highly substituted piperidines often rely on directing effects from existing functional groups to achieve high diastereoselectivity. nih.govrsc.orgacs.org

Mechanistic Studies through Kinetic and Spectroscopic Analysis

Kinetic Analysis: Kinetic studies involve measuring reaction rates under various conditions to determine the rate law and activation parameters. For a hindered base like 2,2,6-trimethylpiperidine, a key mechanistic question is how effectively it facilitates reactions, such as eliminations, where it acts as a base. By comparing the rate of a reaction using 2,2,6-trimethylpiperidine with the rates using other bases of similar strength but different steric profiles (e.g., triethylamine (B128534) or DBU), the role of steric hindrance can be quantified. Such studies often confirm that while its nucleophilicity is negligible, its basicity remains high, as reflected by its pKaH value of approximately 11.07 for the conjugate acid of the closely related 2,2,6,6-tetramethylpiperidine. lifechempharma.comwikipedia.org

Spectroscopic Analysis: Spectroscopy is essential for identifying reactants, products, and any observable intermediates, providing a snapshot of the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of products and can be used to monitor reaction progress over time. In-situ NMR studies can sometimes detect transient intermediates.

Mass Spectrometry (MS): Provides information on the molecular weight of compounds, aiding in the identification of products and intermediates. Techniques like LC-MS can be used to analyze complex reaction mixtures. nih.gov

Infrared (IR) Spectroscopy: Used to identify specific functional groups and can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational frequencies. nih.gov

UV-Vis and Raman Spectroscopy: These techniques are particularly useful for studying the formation of charge-transfer (CT) complexes. For example, spectrophotometric and Raman studies on the interaction of 2,2,6,6-tetramethylpiperidine with electron acceptors like iodine and picric acid have been used to characterize the resulting CT complexes and determine their stoichiometry. scispace.com Such analyses provide direct evidence of the electronic interactions that can precede or be part of a reaction mechanism.

Analytical TechniqueInformation ProvidedApplication to 2,2,6-Trimethylpiperidine Reactions
Kinetic Rate Studies Reaction order, rate constants, activation energyQuantifies the effect of steric hindrance on basicity vs. nucleophilicity.
NMR Spectroscopy Molecular structure, reaction progress, detection of intermediatesConfirms product structures from functionalization reactions; monitors reaction completion. nih.gov
Mass Spectrometry Molecular weight, fragmentation patternsIdentifies products and byproducts in a reaction mixture. nih.gov
UV-Vis Spectroscopy Electronic transitions, complex formationCharacterizes charge-transfer complexes and determines association constants. scispace.com
Raman Spectroscopy Molecular vibrations, bonding informationProvides structural information on reaction intermediates and products, especially in complex formation. scispace.com

This interactive table summarizes the use of various analytical methods in mechanistic studies of hindered amines.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,2,6 Trimethylpiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemistry:There are no published studies describing the use of 2D NMR techniques for the structural assignment of this specific compound.

To fulfill the request accurately and without hallucination, as instructed, the article cannot be generated due to the absence of the necessary foundational data in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2,2,6-trimethylpiperidine (B13156162) hydrochloride. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Characteristic Vibrational Modes of Piperidine (B6355638) and Ammonium (B1175870) Salts

The vibrational spectrum of 2,2,6-trimethylpiperidine hydrochloride is best understood by considering the characteristic modes of its two key structural components: the piperidine ring and the secondary ammonium salt group (R₂NH₂⁺).

The formation of the hydrochloride salt from the secondary amine leads to the appearance of distinct absorption bands. The protonation of the nitrogen atom creates an N-H bond, resulting in characteristic stretching and bending vibrations. The spectra of secondary amine salts are distinguished by several absorption bands that are absent in the corresponding free bases. cdnsciencepub.com

Key vibrational modes include:

N-H Stretching: In secondary amine salts, the N-H stretching vibrations give rise to broad and complex bands in the IR spectrum, typically in the range of 2700-2400 cm⁻¹. researchgate.net These bands are often referred to as "ammonium bands" and are a clear indicator of salt formation. researchgate.net

NH₂⁺ Deformation: A significant feature in the spectra of secondary amine salts is the NH₂⁺ deformation (bending) vibration, which appears in the region of 1620 to 1560 cm⁻¹. cdnsciencepub.com This band is considered characteristic and can be used to confirm the presence of a secondary amino group in its protonated form. cdnsciencepub.com

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups and the piperidine ring are expected in the 3000-2850 cm⁻¹ region.

Piperidine Ring Vibrations: The piperidine ring itself has a series of characteristic skeletal vibrations, including C-C stretching, C-N stretching, and various bending and deformation modes. These contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹), which is unique to the molecule.

The table below summarizes the expected characteristic vibrational modes for this compound based on typical ranges for piperidine and secondary ammonium salts.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
N-H Stretch (Ammonium)2700 - 2400Broad, complex absorption; characteristic of R₂NH₂⁺ salts. researchgate.net
C-H Stretch (Aliphatic)3000 - 2850Arises from methyl and methylene (B1212753) groups on the piperidine ring.
NH₂⁺ Deformation (Bending)1620 - 1560A key diagnostic band for secondary amine salts. cdnsciencepub.com
CH₂/CH₃ Bending1470 - 1430Scissoring and deformation modes of the aliphatic groups.
C-N Stretch1250 - 1020Associated with the carbon-nitrogen bonds within the piperidine ring.
Piperidine Ring Vibrations< 1500Complex series of bands in the fingerprint region, sensitive to the overall molecular structure.

Electron Spin Resonance (ESR) Spectroscopy for Derived Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is diamagnetic and thus ESR-silent, its derived radical species, particularly the corresponding nitroxide radical, can be readily studied. Nitroxides are invaluable tools for probing molecular dynamics. researchgate.netnih.gov

The most common radical derived from hindered piperidines is the stable nitroxide radical, formed by oxidation of the amine. For 2,2,6-trimethylpiperidine, this would be 2,2,6-trimethylpiperidine-1-oxyl. ESR spectroscopy provides detailed information about the electronic structure and local environment of the radical.

The key features of the ESR spectrum of a piperidine-derived nitroxide radical are:

Hyperfine Splitting: The spectrum is dominated by a characteristic three-line pattern. This arises from the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1). The separation between these lines is the nitrogen hyperfine splitting constant (aN or AN).

g-factor: The position of the center of the spectrum is determined by the g-factor, which is analogous to the chemical shift in NMR.

Long-Range Couplings: Further, smaller splittings can sometimes be observed due to long-range couplings with hydrogen atoms on the piperidine ring. rsc.org

ESR studies on related radicals, such as those derived from 4-alkylpiperidines, have been used to analyze conformational isomers and exchange dynamics in solution. rsc.org The analysis of ESR spectra can reveal the mobility of the nitroxide moiety and the strength of the exchange interaction in diradicals. nih.gov

The table below presents typical ESR parameters for related piperidine nitroxide radicals.

Radical SpeciesSolventHyperfine Splitting Constant (aN)g-factorReference
N-nitroso-2,2,6,6-tetramethylpiperidine radical cationAcetonitrile (B52724)45.0 GN/A rsc.org
4-alkylpiperidine-derived nitroxidesAqueous Soln.~15-17 G~2.006 rsc.orgfu-berlin.de

Mass Spectrometry for Precise Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the analysis would typically be performed on the free base, 2,2,6-trimethylpiperidine, as the hydrochloride salt would dissociate in the ion source. The molecular weight of the free base is 127.23 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

The expected mass spectrum of 2,2,6-trimethylpiperidine would show:

Molecular Ion Peak (M⁺): A peak at m/z = 127, corresponding to the intact molecule with one electron removed.

Base Peak: The most intense peak in the spectrum, resulting from the most stable fragment ion. For hindered piperidines, a common fragmentation pathway is the loss of a methyl group (•CH₃).

Key Fragment Ions: The fragmentation of the piperidine ring leads to a series of characteristic smaller ions.

Based on the fragmentation of the closely related 2,2,6,6-tetramethylpiperidine (B32323), the primary fragmentation for 2,2,6-trimethylpiperidine is expected to be the alpha-cleavage, involving the loss of a methyl group from the C2 or C6 position to form a stable iminium cation. nist.gov

The table below details the predicted key ions in the EI mass spectrum of 2,2,6-trimethylpiperidine.

m/zIon StructureDescription
127[C₈H₁₇N]⁺•Molecular Ion (M⁺•)
112[M - CH₃]⁺Loss of a methyl radical from C2 or C6 position.
84[C₅H₁₀N]⁺Further fragmentation of the ring.
70[C₄H₈N]⁺Further fragmentation of the ring.
56[C₃H₆N]⁺Further fragmentation of the ring.

This fragmentation pattern provides definitive evidence for the mass and core structure of the 2,2,6-trimethylpiperidine molecule, thereby confirming its identity.

Theoretical and Computational Chemistry of 2,2,6 Trimethylpiperidine Hydrochloride

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules like 2,2,6-trimethylpiperidine (B13156162) hydrochloride. In a typical DFT study, the molecule's geometry would be optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For the 2,2,6-trimethylpiperidinium cation, DFT calculations would likely be performed using hybrid functionals such as B3LYP or functionals from the M06 suite, combined with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) to provide a good description of electron distribution. nih.govnih.govrsc.org Such calculations would yield key information including:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable chair conformation of the piperidinium (B107235) ring.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential. These are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, allowing for the prediction of reaction thermodynamics.

DFT calculations on related piperidine (B6355638) derivatives have been used to analyze Hirshfeld charge distributions to understand side reactions in applications like redox flow batteries. researchgate.net For 2,2,6-trimethylpiperidine hydrochloride, this could help in understanding its stability and degradation pathways.

Table 1: Representative Data from DFT Calculations on Piperidinium Systems This table is illustrative, based on typical values for related compounds, as specific data for this compound is not available in the cited literature.

PropertyTypical Computational LevelPredicted Information
Bond Length (C-N)B3LYP/6-311++G(d,p)~1.50 Å
Bond Angle (C-N-C)B3LYP/6-311++G(d,p)~112° (in chair conformation)
HOMO-LUMO GapM06-2X/6-311++G(d,p)Indicator of chemical reactivity and electronic stability
Proton AffinityDFT CalculationsQuantifies the basicity of the parent amine

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for certain problems, particularly those involving reaction energetics. These methods are computationally more demanding but are invaluable for studying reaction mechanisms.

For this compound, ab initio calculations could be employed to:

Map Reaction Pathways: By calculating the potential energy surface for a given reaction, one can identify the minimum energy path from reactants to products. This is crucial for understanding how the hindered amine might participate in or catalyze reactions.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS and calculating its energy provides the activation energy barrier for the reaction, which is essential for predicting reaction rates.

Analyze Reaction Mechanisms: For instance, in deprotonation reactions where 2,2,6-trimethylpiperidine might be used as a sterically hindered base, ab initio methods can elucidate the structure of the transition state and the role of the methyl groups in influencing the reaction barrier. nih.gov

Studies on the OH-initiated degradation of piperidine have utilized high-level CCSD(T) calculations to accurately model reaction steps and master equation modeling to simulate reaction kinetics under atmospheric conditions. acs.org A similar approach could be applied to understand the reactivity of the 2,2,6-trimethylpiperidinium cation.

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a single molecule or a small complex, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the influence of the environment (e.g., solvent).

For this compound, MD simulations, typically using classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), would be invaluable for understanding:

Conformational Dynamics: The piperidine ring is known to exist primarily in a chair conformation. MD simulations can explore the timescale and energy barriers of ring-flipping and the preferred orientation of the methyl groups (axial vs. equatorial).

Solvation Structure: In an aqueous solution, MD can reveal how water molecules arrange around the 2,2,6-trimethylpiperidinium cation and the chloride anion. This includes calculating radial distribution functions (RDFs) to determine the average distance and coordination number of solvent molecules around specific sites on the ions. nih.govmdpi.com

Ion Pairing: The simulations can provide insights into the formation and dynamics of contact ion pairs versus solvent-separated ion pairs between the cation and the chloride anion. nih.gov

Transport Properties: Properties like diffusion coefficients and ionic conductivity can be calculated from the trajectories of the ions over time, which is relevant for applications in electrolytes. nih.gov

A study on N-butyl N-methyl piperidinium-based ionic liquids used MD simulations to investigate the structure and dynamics in the bulk phase, analyzing radial distribution functions and hydrogen bond dynamics. nih.gov This highlights the power of MD to probe the complex intermolecular interactions that govern the macroscopic properties of these salts.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, the primary spectroscopic techniques that can be simulated are NMR and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The standard approach involves a geometry optimization followed by a calculation of the nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help assign peaks in an experimental spectrum and can be particularly useful for distinguishing between different stereoisomers or conformers. The accuracy of DFT-predicted chemical shifts can be high, often with mean absolute errors of less than 1 ppm for ¹³C and 0.2 ppm for ¹H when using appropriate methods and basis sets. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can also be calculated using DFT. researchgate.net After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be animated to visualize the atomic motions responsible for each peak in the spectrum. This is extremely useful for assigning experimental IR bands to specific functional groups and vibrational motions (e.g., N-H stretch, C-H bends, ring modes). nih.govarxiv.org

Table 2: Computationally Predicted Vibrational Frequencies for Piperidine Analogues This table presents representative data for the parent piperidine molecule, illustrating the type of information obtainable. Specific values for this compound would require dedicated calculations.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Assignment
N-H Stretch~3350 cm⁻¹Stretching of the N-H bond
CH₂ Asymmetric Stretch~2930 cm⁻¹Asymmetric C-H stretching in methylene (B1212753) groups
CH₂ Symmetric Stretch~2850 cm⁻¹Symmetric C-H stretching in methylene groups
CH₂ Scissoring~1450 cm⁻¹Bending motion of CH₂ groups
Ring Vibrations800-1200 cm⁻¹Complex vibrations involving the entire piperidine ring

Structure-Reactivity Relationships: Computational Insights into Steric and Electronic Effects

The chemical behavior of this compound is dominated by the steric hindrance provided by the methyl groups adjacent to the nitrogen atom and the electronic changes induced by protonation. Computational methods can quantify these effects.

Steric Effects: The steric bulk of the trimethylated piperidine ring can be quantified using various computational approaches. One method is the calculation of "buried volume" (%VBur), which measures the percentage of the volume of a sphere around an atom (e.g., the nitrogen) that is occupied by the rest of the molecule. mdpi.com This provides a quantitative measure of steric hindrance, which is crucial for understanding why this compound acts as a non-nucleophilic base. Steric maps can visualize the spatial arrangement of this bulk and its influence on the accessibility of the nitrogen lone pair (in the parent amine) or the N-H proton. mdpi.com

Electronic Effects: Protonation of the nitrogen atom dramatically alters the electronic landscape of the molecule. DFT calculations can map the electrostatic potential to show the delocalization of the positive charge. Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and the nature of the N-H bond. Computational studies on substituted piperidinium salts have shown that electrostatic interactions between the protonated nitrogen and other substituents are the primary cause of conformational changes upon protonation. nih.gov

Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can predict the relative reactivity of different sites within the molecule towards nucleophiles and electrophiles. researchgate.net

By combining these computational tools, a comprehensive model of the structure-reactivity relationships for this compound can be developed, explaining its unique properties as a sterically hindered base and guiding its application in chemical synthesis.

Applications in Advanced Organic Synthesis and Catalysis Leveraging 2,2,6 Trimethylpiperidine Hydrochloride

Reagent in Stereoselective and Regioselective Synthetic Pathways

Sterically hindered amines are prized in organic synthesis for their ability to act as strong, non-nucleophilic bases. chemicalbook.com This characteristic is crucial in reactions where the base should abstract a proton without competing as a nucleophile, which could lead to undesired side products. The bulky alkyl groups surrounding the nitrogen atom in compounds like 2,2,6,6-tetramethylpiperidine (B32323) prevent it from attacking electrophilic centers. chemicalbook.com

Catalytic Applications in Oxidation and Other Functional Group Transformations

The derivatives of hindered piperidines, particularly the nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are renowned for their catalytic activity in the selective oxidation of alcohols. mst.eduresearchgate.net TEMPO-mediated oxidation systems are valued for their high efficiency and selectivity in converting primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, often with high functional group tolerance. researchgate.net

The catalytic cycle typically involves the oxidation of the nitroxide to an oxoammonium ion, which is the active oxidant. A co-oxidant is often employed to regenerate the active species, allowing the nitroxide to be used in catalytic amounts. researchgate.net Given that 2,2,6-trimethylpiperidine (B13156162) can be a precursor to corresponding nitroxide radicals, it is plausible that its derivatives could find similar applications in catalytic oxidation and other functional group transformations.

Precursor in the Development of Specialty Chemicals

Hindered amines are important building blocks for a variety of specialty chemicals due to their unique structural and chemical properties.

Derivatives of 2,2,6,6-tetramethylpiperidine are fundamental to the production of Hindered Amine Light Stabilizers (HALS). chemicalbook.comredalyc.orgresearchgate.net HALS are crucial additives in polymers and plastics, protecting them from degradation caused by exposure to UV light. redalyc.orgresearchgate.net The mechanism of action involves a catalytic cycle where the hindered amine scavenges free radicals that initiate polymer degradation. researchgate.net The development of new HALS with improved performance and compatibility with different polymer matrices is an ongoing area of research. Polymeric HALS, for instance, are synthesized to minimize migration from the polymer matrix. researchgate.net Given its structural similarity, 2,2,6-trimethylpiperidine hydrochloride could serve as a valuable precursor for the development of novel HALS analogues with potentially unique properties.

The robust nature of the hindered piperidine (B6355638) scaffold makes it a useful component in the synthesis of agrochemicals. 2,2,6,6-Tetramethylpiperidine is cited as a building block for the synthesis of crop protection products. chemicalbook.comgoogle.com The incorporation of this moiety can impart desirable properties to the final product, such as stability and specific biological activity. While direct synthetic routes from this compound are not detailed, its potential as a precursor for agrochemical intermediates and derivatives is a logical extension of the known applications of its tetramethyl analogue.

Ligand Design in Coordination Chemistry and Metal Catalysis

The nitrogen atom in hindered piperidines can act as a ligand, donating its lone pair of electrons to form complexes with metal ions. chemicalbook.com The steric bulk of the surrounding methyl groups can influence the coordination geometry and reactivity of the resulting metal complex. These complexes can have applications in catalysis, where the ligand plays a crucial role in determining the activity and selectivity of the metal center. nih.gov The ability of this compound to form such coordination compounds opens up possibilities for its use in the design of novel catalysts for a variety of organic transformations.

Applications in Polymer Science and Materials Chemistry

The primary application of hindered piperidines in polymer science is through their use as HALS. redalyc.orgresearchgate.net By preventing photo-oxidative degradation, they significantly extend the lifespan and maintain the physical properties of polymeric materials. redalyc.org Furthermore, derivatives of 2,2,6,6-tetramethylpiperidine are used in polymerization processes, for example, as radical stabilizers. chemicalbook.com The hydrochloride salt of a substituted piperidine has also been noted for its potential in materials science. The incorporation of 2,2,6-trimethylpiperidine-based structures into polymer backbones or as additives can be explored for creating materials with enhanced durability and specific functionalities. d-nb.infonih.gov

Table 1: Overview of Potential Applications and Relevant Research Findings for Hindered Piperidines

Application Area Specific Use Key Findings for Analogous Compounds
Stereoselective and Regioselective Synthesis Non-nucleophilic base 2,2,6,6-Tetramethylpiperidine is a sterically hindered base used to selectively deprotonate acidic protons without engaging in nucleophilic side reactions. chemicalbook.comchemicalbook.com
Catalysis Oxidation of alcohols TEMPO, a derivative of 2,2,6,6-tetramethylpiperidine, is a highly selective catalyst for the oxidation of primary and secondary alcohols. mst.eduresearchgate.net
Specialty Chemicals HALS Precursor Derivatives of 2,2,6,6-tetramethylpiperidine are key starting materials for the synthesis of Hindered Amine Light Stabilizers (HALS). chemicalbook.comredalyc.orgresearchgate.net
Agrochemicals Synthetic Building Block 2,2,6,6-Tetramethylpiperidine is utilized in the synthesis of crop protection products. chemicalbook.comgoogle.com
Coordination Chemistry Ligand for Metal Catalysts The nitrogen atom in hindered piperidines can coordinate with metal ions to form catalytically active complexes. chemicalbook.comnih.gov
Polymer and Materials Science Polymer Stabilizer Hindered amines are used as HALS to prevent UV degradation in polymers. redalyc.orgresearchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data concerning "this compound" for the topics of enzyme interaction, its role in redox processes within chemical biology, or its potential as an antioxidant. The search for detailed research findings on this specific compound in these biochemical contexts did not yield any relevant results.

It is important to note that a closely related compound, 2,2,6,6-Tetramethylpiperidine hydrochloride , and its derivatives, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), are extensively studied in these areas. Research on this tetramethyl analogue includes:

Enzyme Interaction Studies: The metabolism of 2,2,6,6-Tetramethylpiperidine (TMP) by cytochrome P450 (CYP) enzymes has been documented. chemicalbook.comnih.gov This process is described as a heme-catalyzed reaction involving nitroxide radical intermediates. chemicalbook.comnih.gov

Role in Redox Processes: The derivative TEMPO is a stable nitroxyl (B88944) radical with well-characterized electrochemical properties. nih.gov It participates in reversible one-electron redox reactions, where it can be oxidized to the corresponding oxoammonium species or reduced to hydroxylamine. nih.gov This redox behavior is central to its application in organic synthesis and catalysis.

Potential as Antioxidants: Various derivatives of 2,2,6,6-Tetramethylpiperidine have been synthesized and evaluated for their antioxidant capabilities, specifically their ability to scavenge reactive oxygen species like superoxide (B77818) and inhibit hydroxyl radical generation. chemicalbook.com

Given the detailed nature of the requested topics, it is possible that the subject of interest is the widely researched 2,2,6,6-tetramethylpiperidine derivative rather than the trimethyl version. However, as no information could be found for "this compound" within the scope of the requested article outline, the specified content cannot be generated.

Future Research Directions and Emerging Paradigms for 2,2,6 Trimethylpiperidine Hydrochloride

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) scaffolds, a cornerstone in pharmaceutical and materials chemistry, is undergoing a significant transformation. mdpi.com Future research will focus on developing synthetic routes to 2,2,6-trimethylpiperidine (B13156162) hydrochloride that are not only high-yielding but also environmentally benign and economically viable. A key direction is the move away from traditional multi-step processes that often involve harsh conditions and costly precious metal catalysts. news-medical.net

Recent breakthroughs have demonstrated modular strategies that dramatically simplify the synthesis of complex piperidines, reducing lengthy 7-17 step sequences to a mere 2-5 steps. news-medical.net These methods, which combine biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling, offer a blueprint for future syntheses of 2,2,6-trimethylpiperidine derivatives. news-medical.net The focus will be on creating a "modular" approach, analogous to how palladium cross-coupling has revolutionized pyridine (B92270) chemistry. news-medical.net

Furthermore, the principles of green chemistry are becoming increasingly integral to the synthesis of piperidine derivatives. researchgate.net Research is actively exploring one-pot, multi-component reactions in aqueous media, eliminating the need for hazardous organic solvents. researchgate.netnih.gov The use of bio-renewable feedstocks, such as furfural, is also a promising avenue for the sustainable production of piperidines. nih.gov

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Piperidines

Feature Traditional Synthetic Routes Emerging Synthetic Paradigms
Number of Steps Often multi-step (7-17 steps) news-medical.net Reduced steps (2-5 steps) news-medical.net
Catalysts Frequently reliant on precious metals (e.g., Palladium) news-medical.net Biocatalysts and earth-abundant metals (e.g., Nickel) news-medical.net
Solvents Often uses volatile organic compounds Aqueous media, green solvents researchgate.netnih.gov
Starting Materials Petroleum-based feedstocks Bio-renewable feedstocks (e.g., furfural) nih.gov
Efficiency Lower Process Mass Intensity (PMI) Higher efficiency and atom economy
Sustainability Higher environmental footprint Reduced waste and energy consumption rsc.org

Exploration of New Catalytic Applications and Unique Reactivity Modes

The sterically hindered nature of 2,2,6-trimethylpiperidine and its analogues, like 2,2,6,6-tetramethylpiperidine (B32323) (TMP), is the source of its unique chemical properties, particularly its role as a non-nucleophilic base. chemicalbook.comchemicalbook.com Future research will delve deeper into harnessing this steric hindrance for novel catalytic applications and uncovering unique reactivity patterns.

One area of exploration is the development of new catalysts based on the 2,2,6-trimethylpiperidine scaffold. These could be employed in reactions where precise control of steric interactions is crucial for selectivity. For instance, TMP has been shown to be an effective catalyst for the ortho-selective chlorination of phenols. chemicalbook.com Further research could expand this to other selective functionalization reactions.

The study of radical chemistry involving piperidine derivatives is another burgeoning field. Hindered amines like TMP are used as stabilizers for free radicals, which can be leveraged in various radical-mediated processes, including polymerizations and complex organic syntheses. chemicalbook.com The N-oxyl derivatives, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), are stable free radicals extensively used in selective oxidation reactions. chemicalbook.com Future work will likely focus on developing new derivatives of 2,2,6-trimethylpiperidine with tailored redox properties for specific catalytic oxidations.

Investigations into the metabolism of sterically hindered piperidines have revealed fascinating reactivity, such as the cytochrome P450-catalyzed ring contraction of 2,2,6,6-tetramethylpiperidine to a 2,2-dimethylpyrrolidine. nih.gov Understanding these metabolic pathways could inspire the design of novel biomimetic catalysts and reactions.

Integration with Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The optimization of complex chemical reactions and the elucidation of their mechanisms rely heavily on the ability to monitor reaction progress in real-time. Future research on 2,2,6-trimethylpiperidine hydrochloride will increasingly integrate advanced spectroscopic techniques for in-situ reaction monitoring. numberanalytics.comsolubilityofthings.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for tracking the formation of intermediates and products in real-time. numberanalytics.comsolubilityofthings.comwikibooks.org This allows for a deeper understanding of reaction kinetics and mechanisms, leading to more efficient and optimized synthetic protocols. The development of specialized spectroscopic probes, including fluorescent and chromogenic sensors, will enable highly sensitive and selective detection of specific species in a reaction mixture. rsc.org

The application of these advanced spectroscopic methods will be crucial in studying the unique reactivity of sterically hindered piperidines, providing insights into transient intermediates and complex reaction networks. mdpi.com This knowledge will be invaluable for the rational design of new catalysts and synthetic methodologies.

Application of Machine Learning and Artificial Intelligence in Chemical Discovery and Optimization

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chemical processes. nih.govproquest.commdpi.com For heterocyclic compounds like this compound, AI and ML will play a pivotal role in several key areas.

One of the most significant applications will be in the prediction of synthetic routes. chemrxiv.orgchemrxiv.org Retrosynthesis prediction models, powered by machine learning, can analyze vast datasets of chemical reactions to propose novel and efficient synthetic pathways for complex molecules. chemrxiv.org This can significantly reduce the time and resources spent on designing and optimizing syntheses. nih.govproquest.com

Table 2: Impact of AI and Machine Learning on Piperidine Chemistry Research

Area of Application Potential Impact Key Technologies
Synthetic Route Prediction Accelerated discovery of novel and efficient syntheses. chemrxiv.org Retrosynthesis algorithms, Transfer learning. chemrxiv.orgchemrxiv.org
Property Prediction Rapid screening of virtual libraries for desired properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models. nih.govproquest.com
Reaction Optimization Improved reaction yields, selectivity, and sustainability. researchgate.net Bayesian optimization, Reinforcement learning.
Drug Discovery Faster identification of potential drug candidates. arizona.edunih.govkavout.com Deep learning for bioactivity prediction, Generative models. mdpi.com

Innovations in Green Chemistry for Piperidine Derivatives and Their Utilization

The principles of green chemistry are increasingly guiding research and development in the chemical industry. For piperidine derivatives, future innovations will focus on minimizing their environmental impact throughout their lifecycle, from synthesis to application and disposal. researchgate.netrsc.org

A primary focus will be on the development of synthetic methods that utilize renewable resources and environmentally friendly solvents. nih.govrsc.org The use of biocatalysis, where enzymes are used to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical catalysts. news-medical.net

In terms of applications, research will explore the use of piperidine derivatives as catalysts in green chemical processes. Their unique properties as sterically hindered bases can be exploited in reactions that promote atom economy and reduce the generation of waste. chemicalbook.com

Furthermore, there is a growing interest in designing piperidine-based molecules that are biodegradable or can be easily recycled after their intended use. This cradle-to-cradle approach is essential for building a more sustainable chemical industry. The development of viable alternatives to commonly used but potentially hazardous reagents, such as replacing piperidine in Solid Phase Peptide Synthesis (SPPS), is an active area of green chemistry research. rsc.org

Q & A

Q. How can researchers optimize the synthesis of 2,2,6-trimethylpiperidine hydrochloride to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., acid/base catalysts) to favor the formation of the piperidine ring and subsequent hydrochlorination. For example, using 2,6-dimethylpiperidine as a precursor under controlled acidic conditions can improve yield . Purification steps, such as recrystallization in ethanol or methanol, are critical to remove unreacted intermediates and byproducts. Analytical techniques like NMR and HPLC should validate purity (>95%) .

Q. What analytical methods are recommended for characterizing this compound, and how are they validated?

  • Methodological Answer : Key methods include:
  • HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water with 0.1% TFA) to assess purity .
  • FT-IR to confirm functional groups (e.g., piperidine ring vibrations at ~2800 cm⁻¹, HCl salt bands at ~2400 cm⁻¹) .
  • NMR (¹H and ¹³C) for structural elucidation (e.g., methyl group resonances at δ 1.2–1.5 ppm) .
    Validation follows ICH Q2(R1) guidelines, including parameters like linearity (R² ≥ 0.995), precision (%RSD < 2%), and specificity against impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Comparative Analysis : Use structurally analogous compounds (e.g., 2,2,6,6-tetramethylpiperidine derivatives) as reference standards .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm hydrogen bonding in the hydrochloride salt .
  • Iterative Validation : Cross-validate results with mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental designs are effective for studying the pharmacological activity of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Screen for receptor binding (e.g., opioid or adrenergic receptors) using competitive radioligand binding assays .
  • In Vivo Models : Use rodent models for dose-response studies (e.g., 10–100 mg/kg doses) to assess analgesic or sedative effects. Monitor pharmacokinetics via LC-MS/MS .
  • Control Groups : Include vehicle controls and reference compounds (e.g., mepivacaine analogs) to contextualize activity .

Q. How can impurity profiles of this compound be systematically analyzed and mitigated during synthesis?

  • Methodological Answer :
  • Impurity Identification : Use LC-MS to detect byproducts (e.g., unreacted 2,6-dimethylpiperidine or oxidation products) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., HCl excess <10%) and implement gradient crystallization to exclude impurities .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic or oxidative pathways .

Key Considerations for Advanced Studies

  • Structural Analogues : Compare this compound with derivatives like 2,2,6,6-tetramethylpiperidine salts to explore structure-activity relationships .
  • Data Contradictions : Apply iterative qualitative frameworks (e.g., triangulation of NMR, IR, and MS data) to address inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.